molecular formula C14H22ClNO B1451061 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1185303-83-6

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride

Cat. No.: B1451061
CAS No.: 1185303-83-6
M. Wt: 255.78 g/mol
InChI Key: WAUGTOPIEONWPT-UHFFFAOYSA-N
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Description

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature ranging from room temperature to reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation, crystallization, or extraction.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Methylbenzyl)oxy)piperidine
  • 3-((2-Methylphenyl)methyl)piperidine
  • 3-((2-Methylbenzyl)oxy)ethylpiperidine

Uniqueness

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

IUPAC Name

3-[(2-methylphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUGTOPIEONWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-83-6
Record name Piperidine, 3-[[(2-methylphenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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